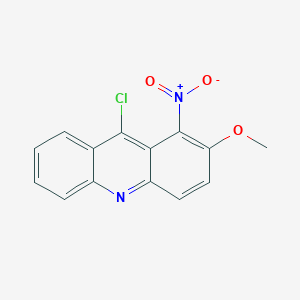
9-Chloro-2-methoxy-1-nitroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-2-methoxy-1-nitroacridine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of biological activities and applications in various fields. This compound, with the molecular formula C14H9ClN2O3, is characterized by the presence of a chlorine atom, a methoxy group, and a nitro group attached to the acridine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-2-methoxy-1-nitroacridine typically involves the nitration of 9-chloro-2-methoxyacridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{9-Chloro-2-methoxyacridine} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in a suitable solvent.
Major Products Formed:
Oxidation: Formation of oxidized acridine derivatives.
Reduction: Formation of 9-chloro-2-methoxy-1-aminoacridine.
Substitution: Formation of substituted acridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins. It has shown potential as a DNA intercalator, which can be useful in studying DNA structure and function.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate into DNA and inhibit the activity of topoisomerases, enzymes involved in DNA replication.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The primary mechanism by which 9-Chloro-2-methoxy-1-nitroacridine exerts its effects is through DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with DNA replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are essential for DNA unwinding and replication.
Comparaison Avec Des Composés Similaires
9-Chloro-2-methoxy-6-nitroacridine: Another nitroacridine derivative with similar structural features but different substitution patterns.
9-Aminoacridine: Known for its DNA intercalating properties and used as an antiseptic and antiprotozoal agent.
Acriflavine: A mixture of proflavine and acridine derivatives used as an antiseptic and for its antibacterial properties.
Uniqueness: 9-Chloro-2-methoxy-1-nitroacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methoxy group, and nitro group on the acridine core makes it a valuable compound for studying DNA interactions and developing potential therapeutic agents.
Propriétés
Numéro CAS |
89974-80-1 |
|---|---|
Formule moléculaire |
C14H9ClN2O3 |
Poids moléculaire |
288.68 g/mol |
Nom IUPAC |
9-chloro-2-methoxy-1-nitroacridine |
InChI |
InChI=1S/C14H9ClN2O3/c1-20-11-7-6-10-12(14(11)17(18)19)13(15)8-4-2-3-5-9(8)16-10/h2-7H,1H3 |
Clé InChI |
GDOSRCFOTSWTFP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C3=CC=CC=C3N=C2C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


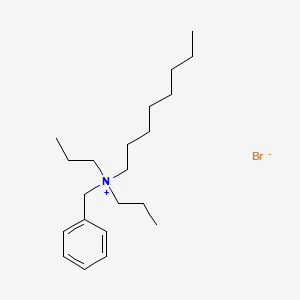
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
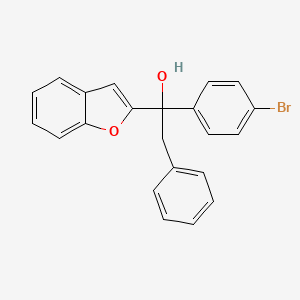
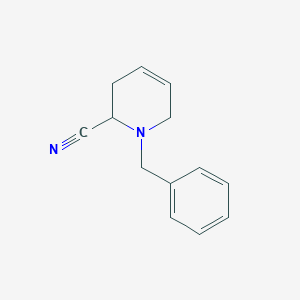
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)


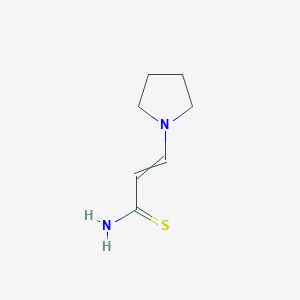


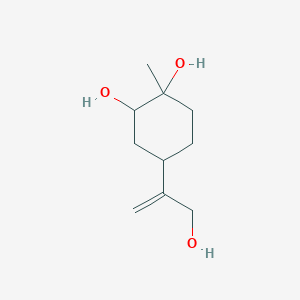
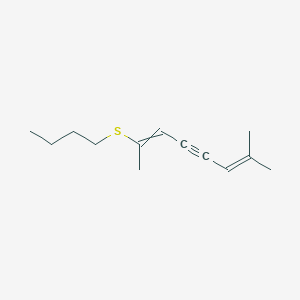
![2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide](/img/structure/B14395589.png)
